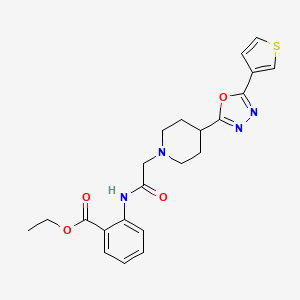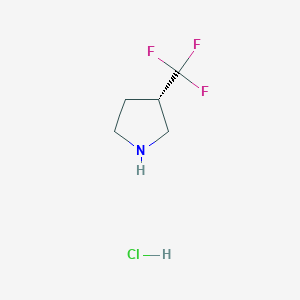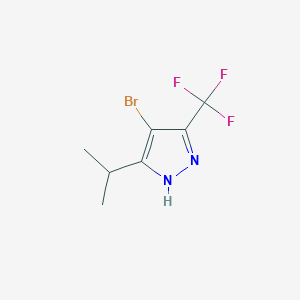
4-Bromo-5-iso-propyl-3-(trifluoromethyl)-1H-Pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-5-iso-propyl-3-(trifluoromethyl)-1H-Pyrazole” is a chemical compound with the molecular formula C7H8BrF3N2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The average mass of this compound is 257.051 Da and the monoisotopic mass is 255.982285 Da . More detailed physical and chemical properties are not available in the resources .Aplicaciones Científicas De Investigación
Reactivity and Functionalization
- Site-Selective Functionalization : Trifluoromethyl-substituted pyrazoles, including derivatives like 4-bromo-5-iso-propyl-3-(trifluoromethyl)-1H-pyrazole, demonstrate switchable reactivity, enabling regioflexible conversion into various isomers. This versatility in functionalization is vital for synthetic organic chemistry (Schlosser, Volle, Leroux & Schenk, 2002).
Synthesis Techniques
- Copper-Catalyzed Synthesis : Copper-catalyzed methods are used for synthesizing 4-trifluoromethyl pyrazoles, yielding products with excellent regioselectivity. This highlights the compound's role in developing efficient synthetic routes (Lu, Man, Zhang, Lin, Lin & Weng, 2019).
Structural and Tautomerism Studies
- Structure and Tautomerism : Studies on the structure and tautomerism of bromo-substituted 1H-pyrazoles provide insights into their behavior in various states, which is crucial for understanding their chemical properties (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta & Elguero, 2007).
Biological Activity
- Antibacterial Activity : Some derivatives of 4-bromo-5-iso-propyl-3-(trifluoromethyl)-1H-pyrazole have been evaluated for their antibacterial activities, indicating potential uses in medicinal chemistry (Leelakumar, Nagapurnima, Suresh, Rao & Shaik, 2022).
Synthesis of Derivatives
- Synthesis of Pyrazole Derivatives : The compound is used in the synthesis of various pyrazole derivatives, which are important for exploring new chemical entities and their applications (Heinisch, Holzer & Pock, 1990).
Catalysis
- Indium Bromide Catalysis : Indium bromide catalysis has been employed in the synthesis of pyrazole derivatives, demonstrating the compound's role in facilitating efficient chemical transformations (Prabakaran, Khan, Jin & Manivel, 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2/c1-3(2)5-4(8)6(13-12-5)7(9,10)11/h3H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMBRPNKIMFBEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-iso-propyl-3-(trifluoromethyl)-1H-Pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

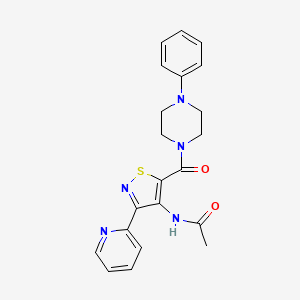
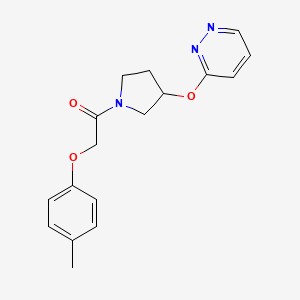
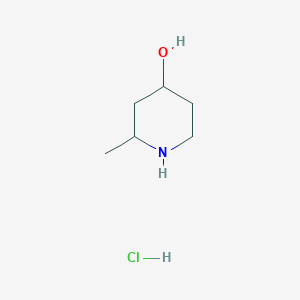
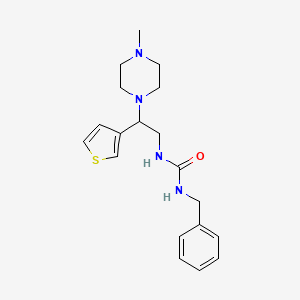
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2379265.png)

![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)


![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)
![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)
